molecular formula C12H10N2O3 B13807305 [6-(3-Nitrophenyl)pyridin-3-yl]methanol

[6-(3-Nitrophenyl)pyridin-3-yl]methanol

Cat. No.: B13807305
M. Wt: 230.22 g/mol
InChI Key: HICKPOBFMSLKQA-UHFFFAOYSA-N
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Description

[6-(3-Nitrophenyl)pyridin-3-yl]methanol is a pyridine derivative featuring a nitrophenyl substituent at the pyridine ring’s 6-position and a hydroxymethyl group at the 3-position.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

[6-(3-nitrophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H10N2O3/c15-8-9-4-5-12(13-7-9)10-2-1-3-11(6-10)14(16)17/h1-7,15H,8H2

InChI Key

HICKPOBFMSLKQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(3-Nitrophenyl)pyridin-3-yl]methanol typically involves the reaction of 3-pyridylmethanol with 3-nitrobenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) as the reducing agent and ethanol as the solvent .

Industrial Production Methods

Industrial production methods for [6-(3-Nitrophenyl)pyridin-3-yl]methanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[6-(3-Nitrophenyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [6-(3-Nitrophenyl)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The nitrophenyl and pyridine moieties are known to interact with biological targets, making this compound a candidate for drug development .

Medicine

The compound’s ability to undergo various chemical transformations allows for the design of molecules with desired pharmacological properties .

Industry

In the industrial sector, [6-(3-Nitrophenyl)pyridin-3-yl]methanol can be used in the development of materials with specific properties, such as polymers and coatings. Its chemical reactivity makes it suitable for incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of [6-(3-Nitrophenyl)pyridin-3-yl]methanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Methanol Derivatives

Structural and Substituent Analysis

Key analogs and their substituents are compared below. The nitro group in the target compound distinguishes it from halogen-, alkyl-, amino-, or methoxy-substituted derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key References
[6-(3-Nitrophenyl)pyridin-3-yl]methanol 3-Nitrophenyl, –CH₂OH C₁₂H₁₀N₂O₃ 230.22* N/A N/A
[6-(3-Bromophenyl)pyridin-3-yl]methanol 3-Bromophenyl, –CH₂OH C₁₂H₁₀BrNO 264.12 1.484 (predicted) 394.7 (predicted)
(6-(Trifluoromethyl)pyridin-2-yl)methanol 6-CF₃, –CH₂OH C₇H₆F₃NO 177.12* N/A N/A
[6-(Dimethylamino)pyridin-3-yl]methanol 6-N(CH₃)₂, –CH₂OH C₈H₁₂N₂O 152.19 N/A N/A
(5,6-Dimethoxypyridin-3-yl)methanol 5,6-OCH₃, –CH₂OH C₈H₁₁NO₃ 169.18 N/A N/A
(2-Chloro-6-fluoro-pyridin-3-yl)-methanol 2-Cl, 6-F, –CH₂OH C₆H₅ClFNO 175.57 N/A N/A

*Calculated using standard atomic weights.

Substituent Effects:
  • Electron-Withdrawing Groups (EWGs): The nitro group in the target compound enhances electrophilic reactivity and may reduce solubility in polar solvents compared to electron-donating groups (e.g., –OCH₃ or –N(CH₃)₂). Bromo and trifluoromethyl substituents also act as EWGs but differ in steric and electronic effects .
  • Electron-Donating Groups (EDGs): Methoxy and dimethylamino groups improve solubility in polar solvents and may enhance hydrogen-bonding capacity, relevant for drug design .

Physical and Chemical Properties

  • Density and Boiling Points: The bromo analog ([6-(3-Bromophenyl)pyridin-3-yl]methanol) has a higher predicted density (1.484 g/cm³) due to bromine’s atomic mass, whereas the nitro analog’s density is likely comparable. Boiling points for nitro- and bromo-substituted compounds are expected to be elevated (~390–400°C) due to strong intermolecular interactions .
  • Acidity/Basicity: The nitro group increases the acidity of the hydroxymethyl group compared to EDG-substituted derivatives. For example, the bromo analog’s predicted pKa is ~13.60, suggesting moderate acidity .

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